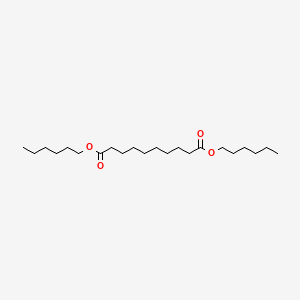
Dihexyl sebacate
Übersicht
Beschreibung
Dihexyl sebacate is a chemical compound with the molecular formula C22H42O4 . It has an average mass of 370.566 Da and a monoisotopic mass of 370.308319 Da .
Synthesis Analysis
Dihexyl sebacate can be synthesized through an esterification reaction. This involves adding sebacic acid, hexyl alcohol, and concentrated sulfuric acid into a reaction kettle. The mixture is stirred and heated to initiate a boiling reaction under micro-vacuum. The mixture is kept in a boiling reflux state to separate water .Molecular Structure Analysis
The molecular structure of Dihexyl sebacate is based on structures generated from information available in ECHA’s databases . The IUPAC Standard InChIKey for Dihexyl sebacate is GQIDSVPVVYHXAP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Dihexyl sebacate has a density of 0.9±0.1 g/cm3, a boiling point of 398.2±10.0 °C at 760 mmHg, and a flash point of 178.6±17.4 °C . It has 4 H bond acceptors, 0 H bond donors, and 21 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Summary of the Application
Dihexyl sebacate, as a derivative of sebacic acid, is used in the synthesis of lubricants. These lubricants find applications in various industries, including automotive, marine engine oils, compressor oils, hydraulic fluids, gear oils, and grease formulations .
Methods of Application or Experimental Procedures
Sebacic acid esters, including dihexyl sebacate, are synthesized by the conventional esterification method with some modification using sulfuric acid (SA) as a catalyst .
Results or Outcomes
The pour point, flash point, and oxidation stability of the lubricants are affected by the linear and branch structure of the alcohol used in the synthesis. Dihexyl sebacate recorded a high pour point at 8°C .
2. Plasticizer in Food Packaging Industry
Summary of the Application
Dihexyl sebacate can be used as a plasticizer in the food packaging industry .
Methods of Application or Experimental Procedures
As a plasticizer, dihexyl sebacate is incorporated into plastics to increase their flexibility, transparency, and durability .
Results or Outcomes
The use of dihexyl sebacate as a plasticizer enhances the properties of the plastics used in food packaging, making them more suitable for their intended application .
3. Plasticizer in Medical Devices and Pharmaceuticals
Summary of the Application
Dihexyl sebacate is used as a plasticizer in plastics used for medical devices and for pharmaceutical applications, such as a plasticizer for film coating of tablets, beads, and granules .
Methods of Application or Experimental Procedures
In pharmaceutical applications, dihexyl sebacate is used in the film coating process of tablets, beads, and granules to enhance their properties .
Results or Outcomes
The use of dihexyl sebacate improves the properties of the film coating, enhancing the stability and effectiveness of the pharmaceutical products .
4. Film-Forming Agent in Cosmetics and Personal Care
Summary of the Application
Dihexyl sebacate is used as a film-forming and masking ingredient in cosmetics and personal care products .
Methods of Application or Experimental Procedures
Dihexyl sebacate is synthesized from sebacic acid and 2-ethylhexanol through esterification. In this chemical reaction, sebacic acid reacts with 2-ethylhexanol in the presence of an acid catalyst, forming the ester bond that characterizes Dihexyl sebacate .
Results or Outcomes
Dihexyl sebacate covers the skin and hair with a light, non-greasy film, leaving them feeling smooth to the touch. It also enhances the aroma of a formulation by using its perfuming qualities. Alternatively, it masks any unpleasant odors present in a product .
5. Intermediate in Chemical Production
Summary of the Application
Dihexyl sebacate can be used as an intermediate in chemical production .
Methods of Application or Experimental Procedures
As an intermediate, Dihexyl sebacate is used in the synthesis of other chemical compounds .
Results or Outcomes
The use of Dihexyl sebacate as an intermediate in chemical production can lead to the synthesis of a variety of chemical compounds .
6. Emollient in Cosmetics and Personal Care
Summary of the Application
Dihexyl sebacate is used as an emollient in cosmetics and personal care products .
Methods of Application or Experimental Procedures
Dihexyl sebacate is synthesized from sebacic acid and 2-ethylhexanol through esterification. In this chemical reaction, sebacic acid reacts with 2-ethylhexanol in the presence of an acid catalyst, forming the ester bond that characterizes Dihexyl sebacate .
Results or Outcomes
Dihexyl sebacate softens the skin/hair and smoothens and dissolves other substances in a formulation. It enhances the user experience by smoothing and softening skin and hair .
Safety And Hazards
Eigenschaften
IUPAC Name |
dihexyl decanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O4/c1-3-5-7-15-19-25-21(23)17-13-11-9-10-12-14-18-22(24)26-20-16-8-6-4-2/h3-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIDSVPVVYHXAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179251 | |
| Record name | Dihexyl sebacate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihexyl sebacate | |
CAS RN |
2449-10-7 | |
| Record name | Dihexyl sebacate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2449-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihexyl sebacate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002449107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihexyl sebacate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihexyl sebacate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.736 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




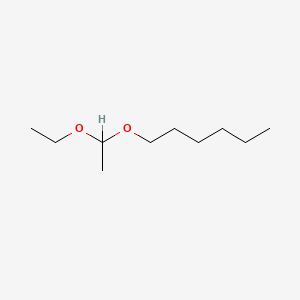
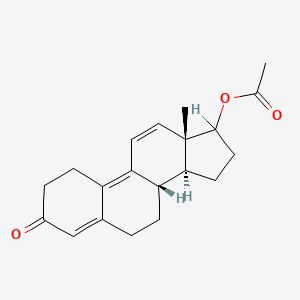
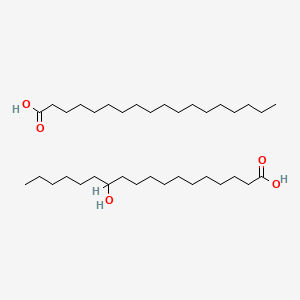
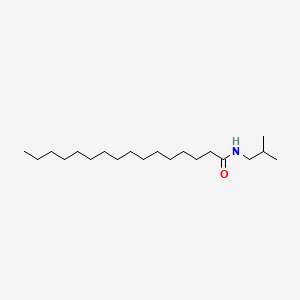
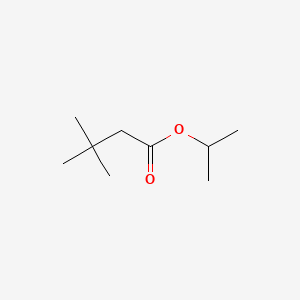

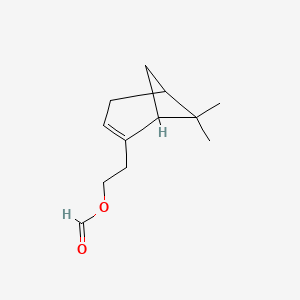



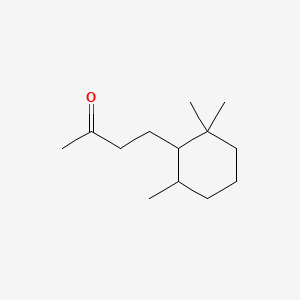

![3-{[3-(Dimethylamino)propyl]amino}propanenitrile](/img/structure/B1617588.png)